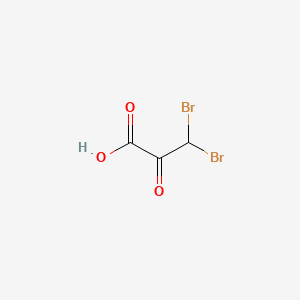

3,3-Dibromo-2-oxopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dibromo-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2O3/c4-2(5)1(6)3(7)8/h2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWSEHPIDUSFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208703 | |

| Record name | Propanoic acid, 3,3-dibromo-2-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-35-1 | |

| Record name | Pyruvic acid, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3,3-dibromo-2-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dibromo 2 Oxopropanoic Acid and Its Precursors

Direct Bromination Approaches to Propanoic Acid Derivatives

Direct bromination of propanoic acid derivatives, particularly those already containing the 2-oxo functionality, is a conceptually straightforward approach. However, achieving selective dibromination at the α-position requires overcoming challenges such as controlling the degree of halogenation and preventing reactions at other sites.

Pyruvic acid (2-oxopropanoic acid) and its esters are logical starting materials for the synthesis of 3,3-Dibromo-2-oxopropanoic acid. The α-carbon in these molecules is activated by the adjacent carbonyl group, making it susceptible to electrophilic substitution. The acid-catalyzed halogenation of ketones proceeds through an enol intermediate. libretexts.org The formation of this enol is often the rate-determining step in the reaction. libretexts.org

While monobromination of pyruvic acid to yield 3-bromo-2-oxopropanoic acid is a known transformation, achieving dibromination requires more forcing conditions or specific reagents that favor the introduction of a second bromine atom at the same position. In acidic solutions, the introduction of the first electron-withdrawing bromine atom can deactivate the enol, making the second halogenation slower. wikipedia.org Conversely, under basic conditions, the inductive effect of the first bromine atom increases the acidity of the remaining α-hydrogen, facilitating the formation of an enolate and promoting further halogenation. wikipedia.org However, basic conditions can also lead to other reactions, such as the haloform reaction in the case of methyl ketones. wikipedia.org

A potential method for the dibromination of pyruvic acid or its esters could involve the use of excess bromine in the presence of a suitable catalyst or under conditions that promote the formation of the enol or enolate intermediate.

| Starting Material | Reagents | Product | Notes |

| Pyruvic Acid | Br₂, Acid Catalyst | 3-Bromo-2-oxopropanoic acid | Monobromination is the typical outcome under standard acidic conditions. |

| Pyruvic Acid Ester | Br₂, Base | Potentially 3,3-Dibromo-2-oxopropanoate ester | Basic conditions may promote di- and polyhalogenation but risk other side reactions. |

Achieving regioselective geminal dibromination at the α-carbon of a 2-oxo acid derivative is a key challenge. Strategies to control this regioselectivity often involve the use of specific brominating agents or reaction conditions that favor the formation of the α,α-dibromo product over other isomers.

One approach involves the use of reagents known to effect geminal dihalogenation of ketones. For example, the combination of hydrogen peroxide and hydrobromic acid has been reported for the synthesis of α,α'-dibromo ketones from secondary alcohols, suggesting its potential for the dibromination of ketones. While not directly applied to pyruvic acid, this system highlights a potential avenue for direct α,α-dibromination.

Furthermore, the development of new synthetic methods employing α,α-dihalocarbonyl moieties as building blocks underscores the importance of accessing these structures. researchgate.net Research in this area continues to provide novel reagents and protocols for the selective introduction of two halogen atoms at a single carbon center.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

Modern synthetic chemistry offers a range of advanced techniques that could be applied to improve the yield and selectivity of the synthesis of this compound. These methods often involve the use of novel catalysts, reagents, or reaction conditions.

For instance, the development of organocatalysis has provided mild and selective methods for various transformations, including α-functionalization of carbonyl compounds. While often focused on asymmetric synthesis, the principles of organocatalysis could be applied to achieve selective dibromination.

Furthermore, the use of α,α-dihalo building blocks in organic synthesis is an active area of research. researchgate.net The development of new reagents and methodologies for the synthesis of these compounds, including α,α-dihalo ketones, could provide more efficient and selective routes to this compound. nih.gov The synthesis of α-halo-α,α-difluoromethyl ketones from highly fluorinated gem-diols highlights the potential for innovative approaches in the synthesis of gem-dihalo ketones. nih.gov

Catalytic Systems in Halogenation Reactions

The introduction of bromine atoms onto the α-carbon of pyruvic acid or its derivatives is a key synthetic step. This process can be influenced by various catalytic approaches, ranging from classical acid catalysis to modern photocatalytic methods.

Acid-Catalyzed Halogenation: The α-halogenation of ketones and related carbonyl compounds can be effectively catalyzed by acids. pressbooks.pubambeed.com This process proceeds through the formation of an enol intermediate, which is sufficiently nucleophilic to react with elemental bromine (Br₂) or other bromine sources. chemistrysteps.com For pyruvic acid and its esters, the presence of a Brønsted acid facilitates the tautomerization to the corresponding enol, which then attacks the halogen. The rate of this reaction is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that enol formation is the rate-limiting step. pressbooks.pub While effective for mono-halogenation, controlling the reaction to prevent over-halogenation can be challenging. The introduction of one electron-withdrawing halogen atom can decrease the basicity of the carbonyl oxygen, slowing subsequent protonation and enolization, which helps to prevent the addition of a second halogen under acidic conditions. quora.com In contrast, base-promoted halogenation tends to result in multiple halogenations because the first halogen increases the acidity of the remaining α-hydrogens. chemistrysteps.comlibretexts.org Pyruvic acid itself has been noted as a moderately superior additive to lactic acid in promoting the bromination of certain aromatic compounds with N-bromosuccinimide (NBS), suggesting its potential role in activating halogenating agents. nsf.govacs.org

Photocatalytic Halogenation: Visible-light photoredox catalysis has emerged as a powerful and mild methodology for a variety of halogenation reactions, including those involving carboxylic acids. mdpi.comuni-regensburg.de These methods often utilize photocatalysts, such as iridium or ruthenium complexes, that can initiate radical processes upon irradiation with visible light. mdpi.com One common strategy is the decarboxylative halogenation (a Hunsdiecker-type reaction), where a carboxylic acid is converted into an alkyl radical via single-electron oxidation of its corresponding carboxylate, followed by the loss of CO₂. rsc.orgresearchgate.net This radical can then be trapped by a halogen source. This approach has been successfully applied to a broad range of aliphatic carboxylic acids, demonstrating high functional group tolerance. mdpi.comrsc.org While direct photocatalytic di-bromination of the methyl group of pyruvic acid is not extensively detailed, the principles of photocatalysis offer a potential pathway for such transformations under mild conditions.

The table below summarizes various catalytic systems applicable to halogenation reactions of carbonyl compounds and carboxylic acids.

| Catalyst System | Halogen Source | Substrate Type | Mechanism | Key Features |

| Brønsted Acid (e.g., Acetic Acid) | Br₂, Cl₂, I₂ | Aldehydes, Ketones | Enol Formation | Rate is independent of halogen concentration; generally stops at mono-halogenation. pressbooks.pubchemistrysteps.com |

| Pyruvic Acid | N-Bromosuccinimide (NBS) | Aromatic Compounds | Halogen Bond Activation | Acts as an additive to promote bromination. nsf.govacs.org |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | N-Chlorosuccinimide (NCS) | Aliphatic Carboxylic Acids | Photoredox, Radical Decarboxylation | Mild conditions, broad functional group tolerance. mdpi.comrsc.org |

| Ru(bpy)₃Cl₂ | CBr₄ / NaBr | Alcohols | Photocatalytic Appel Reaction | Avoids triphenylphosphine oxide byproduct. uni-regensburg.de |

Stereoselective Synthesis of Chiral Analogues of this compound (if applicable)

While this compound itself is achiral, the synthesis of chiral analogues, particularly α-hydroxy acids derived from α-keto acids, is a significant area of research. Biocatalysis, utilizing enzymes such as dehydrogenases, offers a highly effective method for achieving high stereoselectivity. nih.govpharmasalmanac.com

Enzymatic Reduction of α-Keto Acids: A prominent strategy for producing chiral α-hydroxy acids involves the asymmetric reduction of a prochiral α-keto acid precursor. nih.gov Lactate dehydrogenases (LDHs) are particularly well-suited for this transformation. For example, D-lactate dehydrogenase (D-LDH) can stereoselectively reduce a keto acid to the corresponding (R)-hydroxy acid. nih.gov This process requires a cofactor, typically nicotinamide adenine dinucleotide (NADH), which is oxidized to NAD⁺ during the reaction. To make the process catalytic and cost-effective, a cofactor regeneration system is employed. Formate dehydrogenase (FDH) is often used to regenerate NADH from NAD⁺ by oxidizing formate to carbon dioxide. mdpi.comnih.gov

This chemo-enzymatic approach has been successfully used to synthesize enantiopure D- and L-lactic acid-d₄ from sodium pyruvate-d₃. mdpi.com By selecting either D-LDH or L-LDH, the desired chirality of the resulting deuterated lactic acid can be precisely controlled. mdpi.com This methodology is directly applicable to the synthesis of chiral halogenated analogues of lactic acid, provided the substituted α-keto acid precursor is a suitable substrate for the dehydrogenase.

Other Biocatalytic Approaches: Besides dehydrogenases, other enzymes like L-amino acid deaminases and aminotransferases can be used in the synthesis and resolution of chiral molecules. nih.govnih.gov For instance, L-amino acid deaminases from Proteus mirabilis have been shown to produce α-keto acids from amino acids and can be used for the chiral resolution of racemic amino acid mixtures. nih.gov Such enzymatic systems highlight the potential for creating diverse chiral building blocks from α-keto acid scaffolds.

The table below details enzymatic systems used for the stereoselective synthesis of chiral molecules from α-keto acid precursors.

| Enzyme System | Precursor | Product | Key Features |

| D-Lactate Dehydrogenase (D-LDH) with Formate Dehydrogenase (FDH) | α-Keto Acid (e.g., Pyruvate) | (R)-α-Hydroxy Acid | High enantioselectivity; requires NADH cofactor regeneration. nih.gov |

| L-Lactate Dehydrogenase (L-LDH) with Formate Dehydrogenase (FDH) | α-Keto Acid (e.g., Pyruvate) | (S)-α-Hydroxy Acid | High enantioselectivity; produces the opposite enantiomer to D-LDH. mdpi.com |

| L-amino acid deaminase | D,L-Amino Acids | α-Keto Acid + D-Amino Acid | Used for chiral resolution and α-keto acid production. nih.gov |

| Ketoreductase (KRED1001) with Glucose Dehydrogenase | α-Keto Ester | (R)-α-Hydroxy Ester | Asymmetric reduction with NADPH cofactor regeneration. nih.gov |

Purification and Isolation Protocols for Research Applications

The purification of this compound and its precursors, such as ethyl bromopyruvate, is crucial to remove impurities like starting materials, byproducts, and residual catalysts. Common laboratory techniques for isolation and purification include distillation, recrystallization, and chromatography.

Distillation: For volatile precursors like ethyl bromopyruvate, fractional distillation under reduced pressure is a highly effective purification method. google.comguidechem.com The process involves heating the crude product mixture and collecting the fraction that boils at the characteristic temperature of the desired compound. For example, ethyl bromopyruvate can be distilled at 93-94°C under a vacuum of 15 mmHg. google.comguidechem.com To suppress side reactions during distillation, an organic compound with a higher boiling point, such as paraffin or dodecane, can be added to the mixture. google.comguidechem.com

Recrystallization: Recrystallization is a standard method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective purification.

Chromatography: For complex mixtures or when high purity is required for research applications, column chromatography is often employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through. mdpi.com Additionally, ion-exchange chromatography can be used for purifying acidic compounds like pyruvic acid and its derivatives. A weakly basic anion exchanger can be used to adsorb pyruvic acid, which is then eluted to separate it from other impurities like parapyruvic acid and acetic acid. google.com

The following table outlines common purification protocols for brominated pyruvic acid derivatives.

| Purification Method | Target Compound Class | Protocol Details | Common Impurities Removed |

| Reduced Pressure Distillation | Volatile Esters (e.g., Ethyl Bromopyruvate) | Distilled through a 5-plate Oldershaw column at 13-25 mmHg. A high-boiling chaser like paraffin can be used. google.com | Starting materials (Ethyl Pyruvate), HCl, over-brominated products. |

| Recrystallization | Solid Acids and Derivatives | Dissolution in a minimal amount of hot solvent followed by slow cooling to induce crystallization. | Soluble impurities, reaction byproducts. |

| Ion-Exchange Chromatography | Acidic Compounds (e.g., Pyruvic Acid) | Adsorption onto a weakly basic anion exchanger followed by elution with a dilute acid (e.g., 0.5N sulfuric acid). google.com | Cationic components, other organic acids (parapyruvic acid, acetic acid). google.com |

| Silica Gel Chromatography | General Organic Compounds | Separation on a silica gel column using a solvent system (e.g., Hexane-EtOAc) as the eluent. mdpi.com | Byproducts with different polarities. |

Reaction Mechanisms and Reactivity Profiles of 3,3 Dibromo 2 Oxopropanoic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

Generally, the direct substitution of the -OH group is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Consequently, these reactions often require specific conditions or the use of activating agents to enhance the reactivity of the carboxyl group. jackwestin.com The reactivity of 3,3-Dibromo-2-oxopropanoic acid in this context is governed by the established principles of carboxylic acid chemistry.

The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbon of the carbonyl group, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. For a carboxylic acid, the -OH group must be converted into a better leaving group, such as water (through acid catalysis) or by using a coupling agent. libretexts.orgyoutube.com

Common nucleophilic acyl substitution reactions applicable to this compound include:

Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification), this compound can be converted to its corresponding ester. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the attack by the weakly nucleophilic alcohol. libretexts.org

Amide Formation: The reaction with amines to form amides is typically difficult because amines, being basic, deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org This can be overcome by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxyl group by converting the -OH into a good leaving group. libretexts.org

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive 3,3-dibromo-2-oxopropanoyl chloride. This acid chloride is a valuable intermediate that can readily react with a wide range of nucleophiles. libretexts.org

The table below summarizes the expected outcomes of nucleophilic acyl substitution on this compound with various nucleophiles.

| Nucleophile | Reagent/Condition | Product |

| Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 3,3-dibromo-2-oxopropanoate |

| Amine (R'-NH₂) | Coupling Agent (e.g., DCC) | N-alkyl-3,3-dibromo-2-oxopropanamide |

| Thionyl Chloride | SOCl₂ | 3,3-Dibromo-2-oxopropanoyl chloride |

Reactivity at the Dibrominated Carbon Center (C-3)

Elimination Reactions Leading to Brominated Acrylates

The formation of brominated acrylates from this compound proceeds via an elimination reaction, where a molecule of hydrogen bromide (HBr) is removed. The presence of the α-keto group makes the single α-hydrogen particularly acidic, facilitating its removal by a base. The gem-dibromo group provides the leaving group for the subsequent formation of a carbon-carbon double bond. The most probable mechanisms for this transformation are the E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base) pathways.

The E2 mechanism would involve a concerted process where a base abstracts the α-proton while one of the bromine atoms departs simultaneously, leading directly to the formation of a brominated acrylate (B77674). The transition state for this reaction would involve the base, the α-proton, the carbon backbone, and the leaving bromide ion.

The E1cB mechanism is a stepwise process that is often favored when the α-proton is highly acidic and the leaving group is relatively poor. purechemistry.orgdalalinstitute.com In the case of this compound, the strong electron-withdrawing effect of the adjacent carbonyl and carboxyl groups significantly increases the acidity of the α-hydrogen. The reaction would proceed as follows:

Deprotonation: A base removes the acidic α-proton to form a resonance-stabilized carbanion (enolate) intermediate. The negative charge is delocalized onto the oxygen atoms of the carbonyl and carboxyl groups, enhancing the stability of this intermediate. libretexts.org

Elimination: The lone pair of electrons on the carbanion then expels one of the bromide ions to form the carbon-carbon double bond of the brominated acrylate.

Given the high acidity of the α-proton, the E1cB pathway is a highly plausible mechanism for the base-induced elimination of HBr from this compound. The choice between the E2 and E1cB pathways can be influenced by the strength of the base, the solvent, and the temperature. purechemistry.orgdalalinstitute.com

The initial elimination of one equivalent of HBr would yield 3-bromo-2-oxopropenoic acid. Depending on the reaction conditions, a second elimination could potentially occur, though this would lead to a highly reactive acetylenic species.

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, chemo- and regioselectivity are critical considerations in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over others. In the context of elimination reactions, the primary competition would be between elimination and nucleophilic substitution at the carbon bearing the bromine atoms. However, the presence of the adjacent electron-withdrawing groups disfavors SN2 reactions at this position. nih.gov Furthermore, the acidity of the α-proton makes elimination a more favorable pathway, especially with non-nucleophilic, sterically hindered bases.

Another aspect of chemoselectivity involves the carboxylic acid group. A strong base could deprotonate the carboxylic acid to form a carboxylate salt. This would introduce a negative charge into the molecule, which could influence the subsequent elimination reaction electronically.

Regioselectivity in elimination reactions determines which constitutional isomer of the product is formed when there are multiple possible β-hydrogens to be removed. In the case of this compound, there is only one α-hydrogen, so the initial elimination of HBr can only lead to the formation of 3-bromo-2-oxopropenoic acid. Therefore, regioselectivity is not a factor in the initial elimination step.

However, if the resulting brominated acrylate were to undergo further reactions, regioselectivity could become important. For instance, in an addition reaction to the double bond, the regioselectivity would be dictated by the electronic effects of the bromo, keto, and carboxyl groups.

Illustrative Table of Factors Influencing Selectivity:

| Factor | Influence on Chemoselectivity (Elimination vs. Substitution) | Influence on Regioselectivity |

| Base Strength | Strong, non-nucleophilic bases favor elimination. | Not applicable for the initial elimination of this compound. |

| Steric Hindrance of Base | Sterically hindered bases favor elimination over substitution. | Not applicable for the initial elimination. |

| Temperature | Higher temperatures generally favor elimination over substitution. | Generally has a minor effect on regioselectivity compared to other factors. |

| Solvent Polarity | Polar aprotic solvents can favor E2, while polar protic solvents can favor E1 mechanisms. libretexts.org | Can influence the stability of transition states, potentially affecting product ratios in more complex systems. |

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

The rate of the elimination reaction would depend on the chosen mechanism.

If the reaction proceeds via an E2 mechanism , the rate law would be second order, depending on the concentrations of both this compound and the base. Rate = k[C₃H₂Br₂O₃][Base] youtube.com

If the reaction follows an E1cB mechanism , the rate law can be more complex. If the initial deprotonation is fast and reversible and the second step (elimination of the bromide) is rate-determining, the rate law would be: Rate = k[Carbanion] = k' [C₃H₂Br₂O₃][Base] However, if the initial deprotonation is the slow, rate-determining step, the rate law would also appear to be second order. Distinguishing between these mechanisms often requires more detailed kinetic studies, such as investigating isotope effects. libretexts.org

Thermodynamic Considerations:

The elimination of HBr from this compound to form a brominated acrylate is generally expected to be a thermodynamically favorable process. This is driven by the formation of a stable, conjugated π-system in the product. The resulting alkene is conjugated with both the carbonyl group and the carboxylic acid group, which provides significant resonance stabilization.

Illustrative Table of Thermodynamic Parameters (Conceptual):

| Parameter | Expected Value/Trend | Rationale |

| ΔH (Enthalpy) | Likely exothermic or slightly endothermic | Bond breaking is offset by the formation of a stable, conjugated π-system. |

| ΔS (Entropy) | Positive | Increase in the number of molecules in the system. |

| ΔG (Gibbs Free Energy) | Negative (spontaneous) | Driven by the formation of a stable product and a positive entropy change. |

It is important to note that these are generalized predictions based on established chemical principles. Actual experimental determination of the kinetic and thermodynamic parameters would be necessary for a precise quantitative understanding of the reactivity of this compound.

Spectroscopic Characterization and Structural Elucidation Research of 3,3 Dibromo 2 Oxopropanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,3-Dibromo-2-oxopropanoic acid, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the presence and connectivity of its constituent atoms.

In the ¹H NMR spectrum of this compound, two key proton signals are expected: one for the α-proton and another for the carboxylic acid proton.

The α-proton , situated on the carbon atom bearing the two bromine atoms (C3), is expected to appear as a singlet in the spectrum due to the absence of adjacent protons to couple with. The chemical shift of this proton is significantly influenced by the strong electron-withdrawing effects of the two bromine atoms and the adjacent carbonyl group. Consequently, this proton is highly deshielded and is predicted to resonate at a downfield region of the spectrum. For comparison, the α-proton in similar halogenated carboxylic acids shows significant downfield shifts.

The carboxylic acid proton (-COOH) is characteristically found at a very downfield position, typically in the range of 10-13 ppm. This proton is highly acidic and its signal is often broad due to hydrogen bonding and chemical exchange with residual water or other protic species in the solvent. In the case of 2,3-dibromo-3-phenylpropanoic acid, a related compound, the carboxylic acid proton is observed as a broadened peak near 12.0 ppm nmrdb.org.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Influencing Factors |

| α-proton (-CHBr₂) | Downfield (e.g., 5.0 - 7.0) | Singlet | Electron-withdrawing Br atoms and C=O group |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Singlet (often broad) | Acidic nature, hydrogen bonding |

Note: The predicted chemical shift values are estimates based on general principles and data from related compounds.

The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three carbon atoms in the molecule, as they are in different chemical environments.

The carbonyl carbon (C=O) of the ketone group (C2) is typically found in the most downfield region of the spectrum, generally between 190 and 220 ppm youtube.com. Its exact position is influenced by the electronegativity of the adjacent substituents.

The carboxylic acid carbon (-COOH) (C1) also appears at a downfield position, typically in the range of 165-185 ppm scribd.com. The presence of the electronegative oxygen atoms causes this significant deshielding.

The halogenated carbon (-CHBr₂) (C3) is directly bonded to two bromine atoms, which are highly electronegative. This results in a significant downfield shift for this carbon signal, typically appearing in the range of 55-80 ppm scribd.com.

| Carbon Type | Predicted Chemical Shift (ppm) | Influencing Factors |

| Carbonyl Carbon (C=O) | 190 - 210 | Ketone functional group |

| Carboxylic Acid Carbon (-COOH) | 165 - 185 | Carboxylic acid functional group |

| Halogenated Carbon (-CHBr₂) | 60 - 80 | Two attached bromine atoms |

Note: The predicted chemical shift values are estimates based on general principles and data from related compounds.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. In a derivative of this compound where the α-proton has a neighboring proton to couple with, a cross-peak in the COSY spectrum would confirm their connectivity youtube.comsdsu.edu. For the parent acid, this experiment would be less informative for the main structure due to the isolated α-proton.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates protons directly to the carbons to which they are attached. For this compound, an HMQC/HSQC spectrum would show a correlation between the α-proton and the halogenated carbon (C3) youtube.comsdsu.edu. This would definitively assign the ¹H signal to its corresponding ¹³C signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). For simple aliphatic ketones, this band typically appears around 1715 cm⁻¹ youtube.com. However, the presence of electronegative bromine atoms on the adjacent carbon atom can shift this frequency to a higher wavenumber (a phenomenon known as the field effect). Therefore, the C=O stretch for this compound is anticipated to be in the range of 1720-1740 cm⁻¹.

The carboxylic acid functional group gives rise to two characteristic absorption bands in the IR spectrum:

C=O Stretch : The carbonyl of the carboxylic acid also produces a strong absorption band. This band typically appears around 1700-1725 cm⁻¹ for saturated carboxylic acids and can overlap with the ketone carbonyl stretch.

O-H Stretch : The hydroxyl group of the carboxylic acid exhibits a very broad absorption band in the region of 2500-3300 cm⁻¹ due to strong intermolecular hydrogen bonding. This broadness is a hallmark of a carboxylic acid.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone Carbonyl | C=O Stretch | 1720 - 1740 | Strong |

| Carboxylic Acid Carbonyl | C=O Stretch | 1700 - 1725 | Strong |

| Carboxylic Acid Hydroxyl | O-H Stretch | 2500 - 3300 | Broad, Strong |

Note: The expected wavenumber ranges are based on general IR spectroscopy principles and data for related compounds. The IR spectrum of a related compound, 2,3-dibromo-3-phenylpropanoic acid, shows a broad O-H stretch and a C=O stretch, consistent with these expectations chegg.comchegg.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for the analysis of brominated organic compounds, offering precise mass measurements and crucial information about molecular structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass data, which aids in the unambiguous determination of elemental formulas. researchgate.netnih.gov

While specific electron ionization (EI) mass spectra for this compound are not extensively detailed in the available literature, its fragmentation pattern can be predicted based on the known behavior of α-keto acids and organobromine compounds. nih.govworldwidejournals.com The molecular ion (M⁺) peak would be expected, though it may be weak due to the compound's potential instability under EI conditions.

Key fragmentation processes would likely include:

α-Cleavage: Fission of the bond between the carbonyl carbon and the dibromomethyl carbon (C2-C3) or the carbonyl carbon and the carboxylic carbon (C1-C2).

Decarboxylation: Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂), a common pathway for carboxylic acids.

Loss of Bromine: Sequential loss of bromine radicals (•Br) or hydrogen bromide (HBr) is a characteristic fragmentation for polybrominated compounds. ucalgary.ca The loss of a bromine atom from the molecular ion would result in a significant fragment ion. libretexts.org

Formation of Bromoform Ion: Cleavage could lead to the formation of the tribromomethane cation (CHBr₂⁺).

A study on the transformation of benzalkonium cations by active bromine identified various brominated derivatives using HPLC-HRMS. nih.gov The analysis revealed that primary products were monobromo derivatives, which further transformed into dibromo and hydroxybromo derivatives, showcasing the utility of mass spectrometry in tracking bromination reactions and identifying complex products. nih.gov Similarly, the mass spectra of 3-substituted-6,8-dibromo coumarins show characteristic fragmentation patterns, including intense molecular ion peaks in most cases and fragmentation via cleavage. worldwidejournals.com

Table 1: Predicted Key Mass Fragments for this compound

| Fragment Ion | Proposed Formula | Key Fragmentation Process |

| [M]⁺ | [C₃H₂Br₂O₃]⁺ | Molecular Ion |

| [M-Br]⁺ | [C₃H₂BrO₃]⁺ | Loss of a bromine radical |

| [M-Br₂]⁺ | [C₃H₂O₃]⁺ | Loss of two bromine radicals |

| [M-COOH]⁺ | [C₂HBr₂O]⁺ | Loss of the carboxyl radical |

| [CBr₂H]⁺ | [CHBr₂]⁺ | Cleavage of the C2-C3 bond |

| [COCOOH]⁺ | [C₂HO₃]⁺ | Cleavage of the C2-C3 bond |

This table is based on theoretical fragmentation patterns and general principles of mass spectrometry.

A definitive feature in the mass spectrum of any bromine-containing compound is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br). libretexts.org This 1:1 ratio provides a clear and easily recognizable pattern. ucalgary.calibretexts.org

For a molecule containing two bromine atoms, such as this compound, the molecular ion region will exhibit a characteristic triplet of peaks:

M⁺: The peak corresponding to the molecule with two ⁷⁹Br atoms.

[M+2]⁺: The peak for the molecule containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: The peak for the molecule with two ⁸¹Br atoms.

The relative intensity ratio of these M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 1:2:1 . nih.govorgchemboulder.com This distinct isotopic pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the parent molecule and in any bromine-containing fragments. nih.govorgchemboulder.com This unique signature allows for the easy identification of brominated species even in complex mixtures when analyzed by HRMS. nih.gov

UV-Visible Spectroscopy for Electronic Transitions (if applicable)

UV-Visible spectroscopy is useful for studying compounds with chromophores, such as the carbonyl group in this compound. α-Keto acids are known to absorb light in the near-UV region. acs.org The absorption is primarily due to electronic transitions involving the carbonyl group (C=O).

The key electronic transition for the α-keto group is the n→π* transition of the carbonyl electrons. This transition is formally forbidden and thus typically results in a weak absorption band. masterorganicchemistry.com For simple ketones, this absorption occurs in the 270-300 nm range. masterorganicchemistry.com For α-keto acids, this peak can be shifted. For instance, α-ketoisocaproic acid shows an absorption maximum (λ_max) at 335 nm. sielc.com Pyruvic acid, the parent compound of the series, also absorbs in this region, and its absorption is influenced by pH and the keto-diol equilibrium in aqueous solutions. acs.org

For this compound, the presence of two bromine atoms on the adjacent carbon (the α-carbon) may act as auxochromes, potentially causing a bathochromic shift (shift to longer wavelength) or hypsochromic shift (shift to shorter wavelength) of the n→π* transition compared to pyruvic acid. The exact λ_max would need to be determined experimentally.

Table 2: Typical UV-Vis Absorption Data for α-Keto Acids

| Compound | Chromophore | Electronic Transition | Typical λ_max (nm) | Reference |

| Ketones (general) | C=O | n→π | 270 - 300 | masterorganicchemistry.com |

| Pyruvic Acid | α-Keto acid | n→π | ~315 | acs.org |

| α-Ketoisocaproic Acid | α-Keto acid | n→π* | 335 | sielc.com |

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, X-ray Diffraction)

While MS and UV-Vis provide crucial data, other advanced methods can offer deeper structural insights.

Raman Spectroscopy: This technique is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be expected to show strong signals for the C-Br bonds, as well as for the C=O and C-C skeletal vibrations. It could provide valuable information on the conformational isomers present in different phases.

X-ray Diffraction: Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not reported in the searched literature, analysis of a related compound, 2,3-Dibromo-3-phenylpropionic acid , provides a relevant example. nih.govresearchgate.net In the crystal structure of this analog, the molecule forms inversion dimers linked by O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net A similar study on this compound would definitively establish its molecular conformation and solid-state packing, revealing how the bulky bromine atoms and the keto-acid functionality influence the crystal lattice.

Table 3: Crystal Data for the Related Compound 2,3-Dibromo-3-phenylpropionic acid

| Parameter | Value | Reference |

| Chemical Formula | C₉H₈Br₂O₂ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| Key Interaction | O-H···O hydrogen bonds forming dimers | researchgate.net |

Computational Chemistry and Theoretical Studies on 3,3 Dibromo 2 Oxopropanoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.

Density Functional Theory (DFT) and Ab Initio Methods

For a molecule like 3,3-dibromo-2-oxopropanoic acid, theoretical chemists would typically employ Density Functional Theory (DFT) or ab initio methods to calculate its properties. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy. Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but are more computationally intensive.

These calculations would yield optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. This data is crucial for predicting the molecule's reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C1-C2 | Data not available |

| C2-C3 | Data not available | |

| C3-Br1 | Data not available | |

| C3-Br2 | Data not available | |

| C1=O1 | Data not available | |

| C2=O2 | Data not available | |

| Bond Angle | O1=C1-C2 | Data not available |

| C1-C2=O2 | Data not available | |

| C1-C2-C3 | Data not available | |

| Br1-C3-Br2 | Data not available | |

| Dihedral Angle | O1=C1-C2=O2 | Data not available |

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). By comparing the predicted shifts for different possible isomers or conformers with experimental data, one can confidently determine the structure of the molecule in solution.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (on C3) | Data not available | Data not available |

| C1 (Carboxyl) | Data not available | Data not available |

| C2 (Keto) | Data not available | Data not available |

| C3 (Dibromo) | Data not available | Data not available |

Vibrational Frequency Calculations (IR, Raman)

Calculating the vibrational frequencies of this compound would allow for the prediction of its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C=O stretch, C-Br stretch, O-H bend). These theoretical spectra are invaluable for assigning the bands observed in experimental spectra to specific molecular motions.

Reaction Mechanism Modeling and Transition State Analysis

While no detailed modeling for the isolated molecule is publicly available, some research has touched upon its reactivity in a biological context. Studies involving the molecular docking of dibromopyruvic acid with metabolic enzymes suggest that it reacts with thiol groups (e.g., from cysteine residues) via a second-order nucleophilic substitution (Sₙ2) mechanism. nih.govplos.org

A comprehensive computational study would model this reaction by identifying the transition state structure—the highest energy point along the reaction pathway. By calculating the energy of this transition state, chemists can determine the activation energy, which is directly related to the reaction rate. Such an analysis would provide a detailed, step-by-step understanding of how this compound interacts with and inhibits target enzymes.

Potential Energy Surface Exploration

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. Exploration of the PES for this compound would be crucial for identifying its stable conformations, transition states for various reactions, and vibrational frequencies.

Detailed quantum mechanical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be necessary to map out the PES. For this compound, key conformational variables would include the dihedral angles around the C-C single bond and the orientation of the carboxylic acid group.

Key areas of investigation on the PES of this compound would include:

Conformational Isomers: Identifying the different rotational isomers (rotamers) arising from rotation around the C2-C3 bond and the C1-C2 bond. The relative energies of these conformers would indicate their population distribution at a given temperature.

Transition States: Locating the transition state structures that connect these conformers, allowing for the calculation of rotational energy barriers.

Intramolecular Interactions: Analyzing the influence of the bulky and electronegative bromine atoms and the carbonyl and hydroxyl groups on the conformational preferences through non-covalent interactions like hydrogen bonding or steric hindrance.

A representative, though hypothetical, potential energy scan for the rotation around the C2-C3 bond in this compound is illustrated in the table below. The energies would be calculated at a specific level of theory.

| Dihedral Angle (Br-C3-C2=O) (Degrees) | Relative Energy (kcal/mol) (Hypothetical) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 0.0 (Global Minimum) |

| 180 | 3.8 |

| 240 | 1.5 |

| 300 | 4.9 |

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available in the cited literature.

Kinetic and Thermodynamic Parameters from Computational Models

Computational models can provide valuable estimates of kinetic and thermodynamic parameters for reactions involving this compound. These parameters are essential for understanding the compound's reactivity and stability.

Thermodynamic Parameters:

Using statistical mechanics in conjunction with the results from quantum chemical calculations (like vibrational frequencies and rotational constants), it is possible to compute thermodynamic properties such as:

Enthalpy of formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs free energy of formation (ΔGf°): A measure of the spontaneity of the formation of the compound.

Entropy (S°): A measure of the disorder or randomness of the molecule.

Kinetic Parameters:

Transition State Theory (TST) is a common framework used with computational chemistry to estimate kinetic parameters. By locating the transition state on the potential energy surface for a particular reaction, one can calculate:

Activation Energy (Ea): The minimum energy required for a reaction to occur.

Rate Constant (k): A measure of the speed of a reaction.

For instance, the decarboxylation of this compound or its reaction with a nucleophile could be modeled to determine these kinetic parameters. The table below presents hypothetical thermodynamic data for this compound.

| Parameter | Hypothetical Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -125.2 | kJ/mol |

| Standard Entropy (S°) | 210.8 | J/(mol·K) |

Note: These values are hypothetical and intended for illustrative purposes, as experimentally or computationally derived thermodynamic data for this compound are not readily found in the literature.

Molecular Dynamics Simulations (if applicable)

While no specific molecular dynamics (MD) simulations for this compound have been reported, this computational technique would be highly applicable for studying its behavior in a condensed phase, such as in a solvent or in a biological environment. MD simulations model the movement of atoms and molecules over time based on a force field.

Potential applications of MD simulations for this compound include:

Solvation Studies: Investigating how the molecule interacts with water or other solvent molecules. This would involve analyzing the radial distribution functions of solvent atoms around the solute and calculating the solvation free energy. Such studies have been performed for other halopropionic acids, revealing significant changes in spectral properties and acid-base equilibria in the presence of water. nih.gov

Conformational Dynamics: Observing the transitions between different conformations in solution and determining their lifetimes.

Interactions with Biomolecules: If this compound were to be studied for its biological activity, MD simulations could be used to model its binding to a target protein, providing insights into the binding mode and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. While no QSAR models specifically developed for this compound are available, the principles of QSAR could be applied if a dataset of related compounds with measured activities existed.

For a series of halo-substituted oxopropanoic acids, a QSAR study would typically involve:

Data Set Collection: A group of molecules with varying halogen substitutions and measured biological activities (e.g., enzyme inhibition, toxicity).

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

QSAR studies on other classes of carboxylic acids have shown that properties like the octanol-water partition coefficient (logP), electronic parameters (like the energy of the lowest unoccupied molecular orbital, E_LUMO), and molecular size are often important in predicting their biological activity. nih.gov

The table below lists some of the common molecular descriptors that would be relevant in a hypothetical QSAR study of halo-oxopropanoic acids.

| Descriptor | Description | Potential Relevance |

| LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability |

| Molecular Weight (MW) | Mass of the molecule | Size and steric effects |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability, reactivity towards nucleophiles |

| Dipole Moment | Measure of molecular polarity | Interactions with polar environments |

| Polar Surface Area (PSA) | Surface area of polar atoms | Hydrogen bonding potential and cell penetration |

Applications of 3,3 Dibromo 2 Oxopropanoic Acid in Chemical Synthesis

Role in the Synthesis of Biologically Relevant Molecules

The synthesis of biologically active molecules is a cornerstone of pharmaceutical and medicinal chemistry research. While many heterocyclic and brominated compounds exhibit significant biological activity, the direct application of 3,3-Dibromo-2-oxopropanoic acid in the synthesis of such molecules is not well-documented. One source identifies it as a cytochrome b2 inhibitor, indicating some level of biological interaction. chemicalbook.com However, its broader role as a starting material or intermediate in the multi-step synthesis of other biologically relevant molecules is not detailed in the available literature.

Utilization in Material Science Precursor Synthesis

The development of new materials with tailored properties is a rapidly advancing field. Organic compounds often serve as precursors for polymers and other advanced materials. A thorough search of scientific databases and literature reveals no specific studies or applications where this compound is utilized as a precursor in material science synthesis.

Development of Novel Reagents and Catalysts from this compound

The unique chemical structure of certain organic molecules allows for their development into novel reagents or catalysts for chemical reactions. At present, there is no available research in the scientific literature to suggest that this compound has been used for the development of new reagents or catalysts.

Advanced Analytical Methodologies for Detection and Quantification of 3,3 Dibromo 2 Oxopropanoic Acid

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of 3,3-dibromo-2-oxopropanoic acid, providing the necessary separation from complex sample matrices before detection.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column.

UV/PDA Detection: HPLC systems coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors are common for quantifying organic acids. nasa.govosti.gov The carboxyl and keto groups in this compound allow for UV absorption at specific wavelengths. A PDA detector offers the advantage of acquiring the entire UV spectrum at once, providing more comprehensive data and aiding in peak purity assessment. nasa.gov While effective, direct UV detection for some organic acids can be limited by the absence of a strong chromophore, potentially affecting sensitivity. chromatographyonline.com

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers superior sensitivity and specificity. Electrospray ionization (ESI) is a common interface used for polar molecules like organic acids. ceu.es This combination allows for the unequivocal identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation patterns, which is particularly useful in complex matrices where isobaric interferences may occur.

A study on the analysis of various carbohydrates and their degradation products demonstrated the power of coupling liquid chromatography with both UV and ESI-MS/MS detection, a methodology that is highly applicable to oxoacids. chromatographyonline.com This dual-detection approach allows for robust quantification and confident identification.

Table 1: HPLC Methodologies Applicable to Oxoacid Analysis

| Technique | Detector | Principle | Advantages | Considerations |

|---|---|---|---|---|

| HPLC | UV/PDA | Measures the absorbance of UV light by the analyte. | Robust, widely available, provides spectral information (PDA). nasa.gov | Moderate sensitivity, potential for interferences. |

| HPLC-MS | Mass Spectrometer | Separates ions based on their mass-to-charge ratio. | High sensitivity and specificity, structural information. ceu.es | Higher cost and complexity. |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.

Derivatization: A common approach involves the esterification of the carboxylic acid group. For oxoacids, the ketone group is also typically derivatized to an oxime. A study on urinary oxoacids utilized a two-step derivatization, first preparing O-(2,3,4,5,6-pentafluorobenzyl)oximes, followed by conversion to their trimethylsilyl (B98337) derivatives. nih.gov This derivatization not only enhances volatility but also introduces fluorinated groups, which significantly increases the response of the Electron Capture Detector.

Electron Capture Detection (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. nih.gov The two bromine atoms in this compound make it an ideal candidate for highly sensitive detection by GC-ECD after appropriate derivatization. This detector is known for its ability to achieve very low detection limits, often in the parts-per-trillion (ppt) range for halogenated compounds. nih.gov

Mass Spectrometry (MS) Detection: GC-MS provides definitive identification through mass spectral libraries and fragmentation analysis. nih.gov It is a robust and reliable technology for the identification and quantification of brominated compounds. nih.gov The combination of derivatization and GC-MS allows for the measurement of a wide variety of oxoacids with good analytical recoveries. nih.gov

Ion Chromatography (IC) is an excellent technique for the determination of charged species, including halogenated organic acids. It offers rapid and accurate analysis compared to traditional wet chemical methods.

Direct Analysis: IC can be used for the direct determination of halogenated acids without derivatization. The separation is achieved on an anion-exchange column, and detection is typically performed using a suppressed conductivity detector. This method is advantageous due to its simplicity and short analysis times.

Combustion Ion Chromatography (CIC): For the analysis of total organically bound halogens, combustion IC is a powerful tool. In this technique, the sample is combusted at a high temperature, converting the organic halogens into hydrogen halides, which are then absorbed into a solution and analyzed by IC. This provides a measure of the total amount of fluorine, chlorine, and bromine in a single analysis.

IC-MS: Coupling ion chromatography with mass spectrometry (IC-MS) enhances the analytical capabilities significantly. A study on halogenated carboxylic acids in drinking water utilized IC with high-resolution mass spectrometry (HRMS), allowing for both quantitative analysis of known haloacetic acids and semi-targeted screening for emerging species.

Table 2: Ion Chromatography Techniques for Halogenated Acids

| Technique | Principle | Detection | Key Feature |

|---|---|---|---|

| Ion Chromatography | Anion-exchange separation of charged analytes. | Suppressed Conductivity | Direct analysis of halogenated acids without derivatization. |

| Combustion IC | Sample combustion followed by IC analysis of resulting halides. | Suppressed Conductivity | Measures total organically bound halogens. |

| IC-HRMS | IC separation coupled with high-resolution mass analysis. | Mass Spectrometry | Enables quantitative and semi-targeted screening. |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for small, charged molecules like this compound. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.

The separation in CE is based on the differential migration of analytes in an electric field. For small organic acids, which are anionic at neutral or basic pH, the separation is typically carried out in a fused-silica capillary. Detection can be achieved directly by UV absorbance or by coupling the system to a mass spectrometer (CE-MS). ceu.es

A study on short-chain organic acids in coffee optimized a CE method using a phosphate (B84403) buffer with a surfactant to control the electroosmotic flow, successfully separating 17 different acids. Another method for analyzing organic acids in plant tissue highlighted CE's cost-effectiveness and low detection limits (0.005 mg/ml). These methodologies demonstrate the potential of CE for the rapid and efficient analysis of this compound in various matrices.

Spectrophotometric Assays

Spectrophotometric methods offer a simple, cost-effective, and often rapid alternative for quantification, though they may lack the specificity of chromatographic techniques. These assays typically involve a chemical reaction that produces a colored product, where the absorbance of light by this product is proportional to the analyte's concentration.

For an oxoacid like this compound, a potential method could involve a derivatization reaction targeting the keto or carboxylic acid group to form a chromophore. For instance, methods have been developed for oxalic acid based on its reaction with reagents like α-naphthylamine after diazotization, or its catalytic effect on a redox reaction. ceu.es While no specific spectrophotometric assay for this compound is prominently reported, the principles used for other organic and oxoacids could be adapted, requiring careful method development and validation to ensure specificity and sensitivity. ceu.es

Emerging Analytical Technologies for Trace Analysis

The continuous demand for lower detection limits and more comprehensive sample characterization drives the development of new analytical technologies.

Advanced Mass Spectrometry Techniques: The use of high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, coupled with chromatography (LC-HRMS or GC-HRMS) is becoming more prevalent. These instruments provide highly accurate mass measurements, enabling confident identification of unknown compounds and trace-level quantification.

Compound-Specific Isotope Analysis (CSIA): This technique, particularly dual-isotope analysis (e.g., carbon and bromine), can provide insights into the degradation pathways and sources of brominated compounds. By measuring the isotopic ratios of the elements within the molecule, CSIA can help differentiate between biotic and abiotic degradation mechanisms.

X-ray Based Techniques: For elemental analysis, synchrotron-based X-ray techniques offer high sensitivity and spatial resolution. While primarily used for elemental composition, techniques like X-ray Absorption Spectroscopy (XAS) can provide information on the chemical speciation of elements like bromine within a sample matrix.

Raman Spectroscopy: This non-destructive technique provides molecular-level identification based on vibrational scattering. It has been investigated for the rapid analysis of brominated compounds, such as flame retardants, and could potentially be applied for the direct, rapid screening of this compound, although sensitivity for trace analysis in complex matrices remains a challenge.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-dibromo-2-oxopropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of 2-oxopropanoic acid derivatives. Bromination using bromine (Br₂) in acetic acid under controlled temperatures (0–5°C) is common. Optimization involves monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometry to avoid over-bromination. Reductive workup with sodium thiosulfate ensures removal of excess bromine. Reaction yields depend on maintaining anhydrous conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : -NMR should show a singlet for the carbonyl proton (δ ~10.5 ppm) and absence of vinyl protons (indicating complete bromination).

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Br stretches (500–650 cm⁻¹).

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 285.89 (C₃H₂Br₂O₃) .

- Purity assessment via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) ensures >95% purity.

Q. What are the key physicochemical properties influencing experimental handling?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL). Prepare stock solutions in DMSO for biological assays.

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the α-keto group. Avoid prolonged exposure to light to minimize radical bromine release .

- pKa : Estimated ~2.1 (carboxylic acid) and ~8.7 (α-keto group), affecting ionization in buffer systems .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?

- Methodological Answer : The compound’s planar α-keto group allows stereoselective reactions. For example:

- Chiral Catalysis : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to retain enantioselectivity in C–C bond formation.

- Dynamic Kinetic Resolution : Exploit racemization at the α-carbon under basic conditions to achieve high enantiomeric excess (ee) in products .

Q. What mechanistic insights explain contradictory data in bromination efficiency across studies?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : Polar solvents (e.g., acetic acid) stabilize bromonium ions, enhancing electrophilic substitution. Nonpolar solvents reduce reactivity.

- Temperature Gradients : Exothermic bromination requires precise cooling (0–5°C); deviations lead to side products (e.g., tribrominated species).

- Substrate Purity : Trace water in 2-oxopropanoic acid precursors hydrolyzes Br₂, reducing effective bromine concentration .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., decarboxylases). The α-keto group acts as an electrophilic trap for nucleophilic residues (Cys, Lys).

- QSAR Studies : Correlate logP (XlogP ~1.2) with membrane permeability for cytotoxicity predictions .

- MD Simulations : Analyze stability of protein-ligand complexes under physiological pH to prioritize in vitro assays .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) to stabilize the crystalline form.

- Inert Matrices : Encapsulate in silica nanoparticles to reduce exposure to moisture and oxygen.

- Stability-Indicating Assays : Monitor degradation via UPLC-MS for early detection of debrominated byproducts (e.g., 2-oxopropanoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.